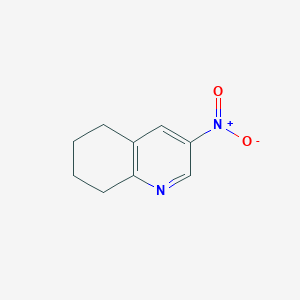

3-Nitro-5,6,7,8-tetrahydroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3-nitro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFBJEXFVBHLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452520 | |

| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84531-35-1 | |

| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 3-Nitro-5,6,7,8-tetrahydroquinoline and its Regioisomers

The direct introduction of a nitro group onto the 5,6,7,8-tetrahydroquinoline (B84679) scaffold is a primary approach for the synthesis of its nitro-derivatives. However, controlling the position of nitration is a significant hurdle due to the complex interplay of electronic and steric factors.

Regioselective Nitration Approaches

The regioselectivity of nitration is highly dependent on the reaction conditions and the nature of the substrate, particularly the presence or absence of a protecting group on the nitrogen atom.

The direct nitration of 5,6,7,8-tetrahydroquinoline (THQ) typically occurs under acidic conditions. In the presence of strong acids, the nitrogen atom of the heterocyclic ring is protonated, forming the tetrahydroquinolinium ion. This protonation alters the electronic distribution of the aromatic ring, directing the incoming electrophile. Studies have shown that the nitration of unprotected THQ often leads to a mixture of isomers, with the 7-nitro derivative being a major product. rsc.org However, the formation of this compound is generally not favored under these conditions and is often observed as a minor product, if at all. researchgate.net

A thorough investigation into the nitration of THQ and its N-protected derivatives has highlighted inconsistencies in the existing literature and provided a more detailed understanding of the product distribution. This research confirmed that the nitration of unprotected THQ is complex and yields a mixture of nitroisomers. nih.gov

To circumvent the directing effects of the protonated nitrogen and to enhance the solubility of the substrate in organic solvents, N-protecting groups are often employed. The nature of the protecting group significantly influences the regiochemical outcome of the nitration reaction. nih.gov Electron-withdrawing protecting groups, such as the trifluoroacetyl group, deactivate the aromatic ring towards electrophilic substitution but can alter the directing effect.

Experimental studies have demonstrated that the use of different N-protecting groups leads to varying ratios of nitro isomers. For instance, the nitration of N-acetyl-5,6,7,8-tetrahydroquinoline has been reported to yield a mixture of 6-nitro and 7-nitro isomers. rsc.org While the primary focus of many studies has been the optimization of conditions to favor the 6- or 7-nitro isomers, the formation of the 3-nitro isomer has been noted, albeit typically in low yields. researchgate.net The specific conditions that might favor the formation of this compound through this approach remain an area for further investigation.

A comprehensive study on the nitration of various N-protected THQ derivatives, including N-formyl, N-acetyl, N-benzoyl, and N-tosyl, has provided valuable data on the distribution of the resulting nitro isomers. The results indicate that the choice of the protecting group has a profound impact on the position of nitration.

Table 1: Regioselectivity of Nitration of N-Protected 5,6,7,8-Tetrahydroquinoline

| N-Protecting Group | Nitrating Agent | 3-Nitro Isomer Yield (%) | Other Isomers and Yields (%) | Reference |

|---|---|---|---|---|

| Acetyl | HNO₃/H₂SO₄ | Not specified | 6-Nitro and 7-Nitro mixture | rsc.org |

Note: The table is populated with generalized findings from the cited literature, which often focuses on major products. Specific yields for the 3-nitro isomer are frequently not reported or are very low.

To rationalize the experimental findings, computational studies using density functional theory (DFT) have been employed. nih.gov These theoretical calculations help to predict the most likely sites of electrophilic attack by analyzing the electron density distribution and the stability of the intermediate sigma complexes (Wheland intermediates) for each possible nitration position.

Computational models of N-protonated and N-protected tetrahydroquinoline derivatives have been used to calculate the activation energies for the formation of the different nitro isomers. nih.gov These studies have generally been in good agreement with experimental results, confirming that the 6- and 7-positions are the most electronically favored sites for nitration in most cases. The calculations can also provide insights into the subtle electronic and steric effects of different N-protecting groups that lead to variations in the observed regioselectivity. While these studies have primarily focused on explaining the prevalence of other isomers, the models can also be used to understand the factors that disfavor nitration at the 3-position.

Reductive Cyclization Protocols

An alternative to direct nitration is the construction of the this compound ring system from acyclic or partially cyclized nitroaromatic precursors. This strategy involves the reductive cyclization of a suitably substituted nitroarene.

Reductive cyclization reactions are a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov In the context of synthesizing this compound, this would typically involve a precursor that already contains a nitro group at the desired position relative to a side chain that can undergo cyclization.

One potential, though not explicitly detailed in the provided results, synthetic route could involve the reductive cyclization of an o-nitroaryl compound bearing a three-carbon chain with appropriate functionalization. For instance, the reduction of an o-nitro cinnamaldehyde (B126680) or a related Baylis-Hillman acetate (B1210297) derivative could, in principle, lead to a quinoline (B57606) ring system. nih.gov If the starting nitroaromatic compound is appropriately substituted, this could be a viable pathway to 3-nitroquinolines, which could then be selectively hydrogenated to the desired tetrahydroquinoline.

The synthesis of substituted quinolines through the reductive cyclization of o-nitro Baylis-Hillman acetates has been reported, offering a pathway to 3-substituted quinolines. nih.gov While this method has been used to introduce other substituents at the 3-position, its application for the direct synthesis of 3-nitroquinolines that can be subsequently reduced to the tetrahydro form is a plausible extension of this methodology.

Another approach involves the domino reduction of a nitro group followed by a cyclization reaction. For example, the reduction of 2-nitroaryl ketones and aldehydes can lead to the formation of tetrahydroquinolines. nih.gov By starting with a precursor that contains a nitro group that will ultimately reside at the 3-position of the tetrahydroquinoline ring, this method could be adapted for the synthesis of the target compound.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a direct and widely used method for the synthesis of 5,6,7,8-tetrahydroquinolines from the corresponding quinoline precursors. This method typically involves the reduction of the pyridine (B92270) ring of the quinoline system.

A common approach involves the use of metal catalysts to facilitate the addition of hydrogen. For instance, quinoline can be hydrogenated in the presence of a nickel catalyst. google.com This process can be optimized by controlling the reaction temperature and hydrogen pressure to selectively reduce the pyridine ring while minimizing the formation of perhydroquinoline by-products. google.com One patented method describes a two-stage reaction: an initial stage at 100-180°C and 10-150 kg/cm ²(G) hydrogen pressure, followed by a second stage at 200-250°C and 1-10 kg/cm ²(G) hydrogen pressure. google.com

Palladium-based catalysts are also effective. A method using a self-made palladium catalyst (PD) has been developed for the synthesis of 5,6,7,8-tetrahydroquinoline. google.com This process involves a catalytic hydrogenation step at 60-70°C and 8-12 atmospheres of hydrogen pressure, followed by an isomerization reaction at 160-170°C. google.com Another study reports the use of a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions (50°C and 20 bar H₂), achieving high yields. rsc.org

Furthermore, cobalt-based catalysts have been explored. A pyrolyzed, augmented cobalt-salen complex supported on materials like Al₂O₃ or SiO₂ has been shown to catalyze the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954). acs.org

The synthesis of amino-substituted tetrahydroquinolines can be achieved through the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide (B32628) group. nih.gov This method has been successfully applied to prepare various amino-5,6,7,8-tetrahydroquinolines. nih.gov Additionally, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which can be used as ligands in asymmetric catalysis, have been synthesized via catalytic hydrogenation of the corresponding triazo-substituted precursor using a Pd-C catalyst. nih.gov

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| Nickel | Quinoline | 5,6,7,8-Tetrahydroquinoline | Stage 1: 100-180°C, 10-150kg/cm²(G) H₂; Stage 2: 200-250°C, 1-10kg/cm²(G) H₂ | 58 mol% | google.com |

| PD Catalyst | Quinoline | 5,6,7,8-Tetrahydroquinoline | Hydrogenation: 60-70°C, 8-12 atm H₂; Isomerization: 160-170°C | 78.2% | google.com |

| Pd/CN | Quinolines | 1,2,3,4-Tetrahydroquinolines | 50°C, 20 bar H₂ | 86.6–97.8% | rsc.org |

| Co@Al₂O₃ / Co@SiO₂ | Quinoline | 1,2,3,4-Tetrahydroquinoline | 80°C, 50 bar H₂ | - | acs.org |

| Pd-C | (R) or (S)-8-triazo-5,6,7,8-tetrahydroquinoline | (R) or (S)-8-amino-5,6,7,8-tetrahydroquinoline | H₂ (25 atm), room temperature | - | nih.gov |

| - | Acetamidoquinolines | Amino-5,6,7,8-tetrahydroquinolines | Catalytic hydrogenation followed by hydrolysis | Good to moderate | nih.gov |

Domino and Cascade Reactions for Tetrahydroquinoline Ring Construction

Domino and cascade reactions offer an efficient and atom-economical approach to constructing the tetrahydroquinoline ring system by combining multiple transformations in a single operation without isolating intermediates. nih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines. These reactions often proceed through a cascade mechanism, where a small organic molecule catalyst activates the substrates and controls the stereochemical outcome.

One notable example is the organocatalytic Michael addition/aza-cyclization cascade reaction between aldehydes and 2-amino-β-nitrostyrenes. acs.org Promoted by diphenylprolinol TMS ether, this reaction yields fully substituted chiral tetrahydroquinolines with high diastereoselectivities and enantioselectivities. acs.org Similarly, cascade aza-Michael/Michael additions have been developed to produce highly functionalized tetrahydroquinolines with excellent yields and stereoselectivities. bit.edu.cn

Another approach involves the intramolecular hydroarylation of aniline-derived enals, catalyzed by a chiral secondary amine, to afford optically active tetrahydroquinolines in high enantioselectivities and good yields. researchgate.net Furthermore, a one-pot cascade biomimetic reduction has been developed for the synthesis of chiral tetrahydroquinoline derivatives from 2-aminochalcones, achieving excellent enantioselectivities and high yields.

Metal catalysts can promote cyclization sequences to form the tetrahydroquinoline ring. These reactions often involve the formation of key intermediates that undergo subsequent intramolecular reactions.

For instance, a metal-catalyzed oxidative cyclization of amino alcohols in the presence of an iridium complex has been reported to produce tetrahydroquinolines. nih.gov Another strategy involves a metal-mediated heterocyclization of a substrate via an intramolecular nitrene C-H insertion process, promoted by an iron(III) complex, to yield 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov

Reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions provides another route to tetrahydroquinolines. nih.gov The choice of solvent is crucial in this process to prevent the formation of quinoline byproducts. nih.gov

A one-pot cascade reaction based on the borrowing hydrogen methodology, promoted by a manganese(I) pincer complex, allows for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.org This method is atom-efficient, with water as the only byproduct. nih.govacs.org

| Reaction Type | Catalyst/Promoter | Starting Materials | Product | Key Features | Reference |

| Organocatalytic Cascade | Diphenylprolinol TMS ether | Aldehydes, 2-Amino-β-nitrostyrenes | Chiral Tetrahydroquinolines | High diastereo- and enantioselectivities | acs.org |

| Organocatalytic Cascade | Chiral Secondary Amine | Aniline-derived enals | Optically Active Tetrahydroquinolines | High enantioselectivities, good yields | researchgate.net |

| Metal-Promoted Cyclization | Iridium Complex | Amino alcohols | Tetrahydroquinolines | Oxidative cyclization | nih.gov |

| Metal-Promoted Cyclization | Iron(III) Complex | - | 2-Aryl-1,2,3,4-tetrahydroquinolines | Intramolecular nitrene C-H insertion | nih.gov |

| Reductive Cyclization | - | 2-Nitrochalcones | Tetrahydroquinolines | Catalytic hydrogenation conditions | nih.gov |

| Borrowing Hydrogen | Manganese(I) Pincer Complex | 2-Aminobenzyl alcohols, Secondary alcohols | 1,2,3,4-Tetrahydroquinolines | Atom-efficient, water as byproduct | nih.govacs.org |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is characterized by high atom and step economy, making it a cornerstone of green chemistry. nih.gov

The Povarov reaction is a well-known MCR for the synthesis of tetrahydroquinolines. A notable application is in the synthesis of EMD534085, a potent inhibitor of the Eg5 kinesin-related motor protein. The synthesis involves the reaction of p-trifluoromethylaniline, benzaldehyde, and 3,4-dihydro-2H-pyran-2-methanol as the dienophile, catalyzed by trifluoroacetic acid. nih.gov

While direct MCRs for the synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of highly substituted and functionalized heterocyclic compounds, including tetrahydroquinolines. nih.govorganic-chemistry.org For example, novel 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives have been synthesized through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in good yields. nih.gov Although a different heterocyclic system, this demonstrates the utility of MCRs in constructing complex ring structures.

Advanced Synthetic Approaches to Functionalized this compound Derivatives

The introduction of functional groups, particularly a nitro group at the 3-position, and the control of stereochemistry are crucial for developing novel tetrahydroquinoline derivatives with specific properties.

Asymmetric synthesis is critical for producing enantiomerically pure tetrahydroquinoline derivatives, which is often essential for their biological activity. Several strategies have been developed to achieve high levels of stereocontrol.

As mentioned in the organocatalytic cascade reactions section (2.1.3.1), the use of chiral organocatalysts, such as diphenylprolinol TMS ether, enables the enantioselective synthesis of fully substituted chiral tetrahydroquinolines from aldehydes and 2-amino-β-nitrostyrenes with excellent diastereo- and enantioselectivities. acs.org This approach allows for the construction of the tetrahydroquinoline core with defined stereocenters.

Another powerful method is asymmetric transfer hydrogenation. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to biologically active alkaloids. nih.gov While this example focuses on a related heterocyclic system, the principle of using chiral ligands to induce enantioselectivity in hydrogenation reactions is directly applicable to the synthesis of chiral tetrahydroquinolines.

Furthermore, a one-pot cascade biomimetic reduction of 2-aminochalcones has been shown to be an effective method for producing chiral tetrahydroquinoline derivatives with high yields and excellent enantioselectivities.

The development of asymmetric methodologies for the direct synthesis of this compound derivatives with controlled stereochemistry at the C2, C3, and C4 positions remains a significant area of interest in synthetic organic chemistry.

Green Chemistry Principles in Synthesis

Adherence to green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous materials in the synthesis of this compound and related compounds. nih.govjetir.orgfirp-ula.orgacs.org

Performing reactions in water or without any solvent minimizes the use of volatile organic compounds (VOCs). dergipark.org.tr The synthesis of pyrano- and furano-quinolines via the cyclocondensation of anilines with cyclic enol ethers has been effectively carried out in water using Lewis acid catalysts like AlCl₃. researchgate.net In many instances, water proves to be the most effective medium compared to other organic solvents or solvent-free conditions. researchgate.net Similarly, catalyst-free, four-component procedures in water under ultrasonic irradiation have been developed for related N-heterocycles, showcasing the potential for aqueous synthesis. mdpi.com

The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. In the synthesis of tetrahydroquinolines, nanoporous gold (AuNPore) has been used as a catalyst for the regioselective hydrogenation of quinoline derivatives. organic-chemistry.org This catalyst can be readily recovered and reused without any loss of activity. organic-chemistry.org

Similarly, a pyrolyzed cobalt-salen complex supported on silica (B1680970) has been developed for the heterogeneous hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. acs.org This robust catalyst operates effectively under both batch and continuous flow conditions. acs.org The development of such solid-supported catalysts is crucial for creating more sustainable and economically viable industrial processes. researchgate.netacs.org

Microwave and ultrasound irradiation are energy-efficient techniques that can dramatically reduce reaction times and improve yields. rsc.org The microwave-assisted one-pot synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles from cyclohexanone (B45756) and arylidene malononitriles has been reported, achieving high yields (89-95%) in just 4-7 minutes. researchgate.net This represents a significant improvement over conventional heating methods. researchgate.netbiotage.co.jpnih.gov

Ultrasonic irradiation has also been successfully applied. For example, novel 4,6,7,8-tetrahydroquinolin-5(1H)-ones were synthesized under ultrasonic conditions using a chitosan-decorated copper nanoparticle catalyst. mdpi.com These green methods often lead to cleaner reactions with simpler work-up procedures.

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Tetrahydroquinoline Derivatives

| Reaction | Conventional Method | Microwave/Ultrasonic Method | Improvement |

| Synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Longer reaction times, lower yields | 4-7 minutes at 300 W | Drastic reduction in time, yields up to 95%. researchgate.net |

| Synthesis of quinoline-fused 1,4-benzodiazepines | N/A | Microwave irradiation | Rapid, high-yield synthesis of fused heterocycles. mdpi.com |

| Synthesis of pyrano[3,2-c] chromen-5(4H)-ones | Conventional heating | Microwave irradiation | Quick and effective one-pot, three-component reaction. dergipark.org.tr |

Chemical Reactivity and Derivatization of the this compound Core

The reactivity of the this compound core is dominated by the electron-withdrawing nature of the nitro group and the chemical properties of the heterocyclic ring system.

A primary reaction is the introduction of the nitro group itself. The direct nitration of 1,2,3,4-tetrahydroquinoline (THQ) is highly dependent on the reaction conditions and the presence of a protecting group on the nitrogen atom. researchgate.net Nitration in acidic conditions, where the nitrogen is protonated, leads to different isomers than nitration of a neutral, N-protected THQ. A thorough study on the regioselective nitration of N-protected THQ derivatives has been conducted to unequivocally characterize the resulting 5-, 6-, 7-, and 8-nitro isomers. researchgate.net

Once formed, the nitro group can undergo further transformations. A key reaction is its reduction to an amino group, which is a common strategy in domino reactions for creating complex heterocycles. nih.govnih.gov For example, 2-nitrochalcones can be converted to tetrahydroquinolines through a reductive cyclization where the nitro group is reduced in situ. nih.gov

Derivatization can also occur at other positions of the ring system. For instance, in related nitrophenyl-bearing tetrahydroisoquinoline-3(2H)-thiones, the thione group can be alkylated with reagents like methyl iodide or chloroacetonitrile, leading to further functionalization. nih.gov These derivatives can then undergo cyclization to form more complex, fused heterocyclic systems. nih.gov The core structure can also be modified via reactions such as lithiation at the 8-position, followed by reaction with electrophiles like carbon dioxide to form carboxylic esters, which can be further converted to amides and nitriles. rsc.org

1 Transformations of the Nitro Group

The nitro group of this compound is a versatile functional group that can be readily transformed into other functionalities, significantly expanding the synthetic utility of this heterocyclic scaffold.

1 Reduction to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-amino-5,6,7,8-tetrahydroquinoline, a key intermediate for further functionalization. Various reducing agents and conditions have been employed for this purpose.

A common method for the reduction of nitroquinolines is the use of iron in the presence of an acid, such as acetic acid. This method has been applied to the in situ reduction of 2-nitrobenzaldehydes followed by cyclization to form quinolines. mdpi.com While effective, the use of iron and acid can sometimes lead to difficulties in product isolation due to the formation of iron sludge and complexes with the aminoquinoline product. google.com

Catalytic hydrogenation is another widely used and often cleaner method for nitro group reduction. For instance, the hydrogenation of acetamido-substituted quinolines over a palladium on carbon (Pd/C) catalyst, followed by hydrolysis of the acetamide, provides a route to amino-substituted 5,6,7,8-tetrahydroquinolines. researchgate.netnih.gov This two-step process, involving protection of the amino group followed by reduction of the heterocyclic ring and subsequent deprotection, allows for regioselective synthesis. researchgate.netnih.gov The yields for this method are generally good when the acetamido group is on the pyridine ring. researchgate.netnih.gov

Alternative reducing agents for nitroquinolines include sodium hydrosulfite and alkali metal sulfides. google.com However, sodium hydrosulfite can be expensive and may result in low yields of impure product. google.com Alkali metal sulfides, while useful, can produce significant amounts of water-soluble impurities, with yields typically around 40-50%, although careful control of reaction conditions can increase this to 65%. google.com

Below is a table summarizing various reduction methods for nitroarenes, which are applicable to this compound.

2 Subsequent Functionalization of Amino Intermediates

The resulting 3-amino-5,6,7,8-tetrahydroquinoline is a valuable intermediate that can undergo a variety of subsequent functionalization reactions, primarily involving the newly formed amino group. mdpi.comresearchgate.net

One common transformation is the reaction of the amino group with isothiocyanates to form thiourea (B124793) derivatives. For example, 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline reacts with methylisothiocyanate to yield the corresponding N-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-N'-methylthiourea. google.com Similarly, reaction with benzoylisothiocyanate affords the corresponding 8-acylthiocarbamoylamino compound, which can be hydrolyzed to the thiocarbamoylamino derivative. google.com

The amino group can also be a precursor for the synthesis of other heterocyclic systems. For example, domino reactions involving the reduction of a nitro group followed by a Friedländer heterocyclization can be used to construct quinoline systems. mdpi.com This approach involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) with iron in acetic acid in the presence of an active methylene (B1212753) compound to produce substituted quinolines in high yields. mdpi.com

Furthermore, amino-5,6,7,8-tetrahydroquinolines serve as ligands in the preparation of metal complexes used in asymmetric catalysis. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as ligands in iridium(III) and rhodium catalysts for the asymmetric transfer hydrogenation of ketones and imines. researchgate.netnih.gov

The table below provides examples of the functionalization of amino-tetrahydroquinoline intermediates.

2 Reactions Involving the Tetrahydroquinoline Ring System

Beyond the transformations of the nitro group, the tetrahydroquinoline ring system itself can undergo various chemical reactions, allowing for further diversification of the molecular scaffold.

1 Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene portion of the 5,6,7,8-tetrahydroquinoline ring is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the activating, ortho, para-directing amino group (after reduction of the nitro group) or the deactivating, meta-directing nitro group itself.

Nitration is a classic example of an EAS reaction. masterorganicchemistry.commasterorganicchemistry.com The direct nitration of 1,2,3,4-tetrahydroquinoline (THQ) and its N-protected derivatives has been studied to achieve regioselectivity. researchgate.net The nitration of N-protected THQ can lead to different isomers depending on the protecting group and reaction conditions. For instance, the nitration of N-trifluoroacetyl-THQ has been investigated to control the position of the incoming nitro group. researchgate.net A detailed NMR study was conducted to unequivocally characterize the resulting 5-, 6-, 7-, and 8-nitro-THQ isomers. researchgate.net

Sulfonation is another important EAS reaction where a sulfo group (-SO3H) is introduced onto the aromatic ring using fuming sulfuric acid (a mixture of H2SO4 and SO3). masterorganicchemistry.com The electrophile in this case is believed to be protonated sulfur trioxide, +SO3H. masterorganicchemistry.com

Halogenation, such as bromination or chlorination, can also be performed on the aromatic ring, typically using the elemental halogen in the presence of a Lewis acid catalyst like FeBr3 or FeCl3. lumenlearning.com

The table below summarizes common electrophilic aromatic substitution reactions applicable to the tetrahydroquinoline ring.

2 Functional Group Interconversions on the Saturated Ring

The saturated piperidine (B6355638) ring of the 5,6,7,8-tetrahydroquinoline system can also be chemically modified, although this is less commonly explored compared to the aromatic ring.

More generally, functional group interconversions on substituted tetrahydroquinolines are known. For instance, a novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline, followed by reduction of the resulting oxime. researchgate.net Hydrolysis of this oxime can yield 6,7-dihydro-5H-quinolin-8-one, demonstrating the introduction of a ketone functionality on the saturated ring. researchgate.net

3 Mechanistic Studies of Key Reactions

Understanding the mechanisms of the key reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism of electrophilic aromatic substitution, such as nitration, is well-established. It proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com First, the electrophile (e.g., the nitronium ion, NO2+) is attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. youtube.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. lumenlearning.com In the second, faster step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. youtube.com Theoretical studies, using methods like density functional theory (DFT), have been employed to rationalize the experimental outcomes and regioselectivity of the nitration of tetrahydroquinoline by modeling the stability of the intermediate sigma complexes. researchgate.net

The mechanism of the Friedländer synthesis, which can be used to form the quinoline ring system from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, has also been studied. mdpi.com A domino nitro reduction-Friedländer heterocyclization process involves the initial reduction of the nitro group to an amine, which then undergoes condensation with the carbonyl compound to form an enamine or imine intermediate, followed by an intramolecular cyclization and dehydration to afford the quinoline product. mdpi.comnih.gov

Mechanistic investigations into the catalytic hydrogenation of quinolines have also been conducted. tandfonline.comacs.org For example, in the synthesis of tetrahydroquinolines via a borrowing hydrogen methodology, preliminary mechanistic studies have shown the initial formation of the quinoline intermediate, which is then subsequently hydrogenated to the corresponding tetrahydroquinoline. acs.org

Table of Compounds

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for the separation and purification of 3-Nitro-5,6,7,8-tetrahydroquinoline from reaction mixtures, which may contain regioisomers and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purity assessment of nitro-substituted tetrahydroquinolines. In the synthesis of such compounds, the nitration of a tetrahydroquinoline precursor can lead to the formation of various regioisomers, including the 5-nitro, 6-nitro, 7-nitro, and 8-nitro derivatives. researchgate.net HPLC is instrumental in separating these closely related compounds.

Reverse-phase HPLC methods are commonly employed for this purpose. For instance, the separation of nitro-substituted aromatic compounds can be achieved using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The retention time of each isomer is dependent on its polarity, allowing for effective separation and quantification. The purity of the synthesized this compound can be determined by integrating the peak area of the desired compound and comparing it to the total area of all peaks in the chromatogram. Furthermore, chiral HPLC can be utilized to separate enantiomers of related tetrahydroquinoline derivatives, highlighting the versatility of this technique. mdpi.com

Column chromatography is a widely used method for the purification of this compound on a preparative scale. nih.gov After a chemical synthesis, the crude product mixture is loaded onto a silica (B1680970) gel column. A solvent system, often a mixture of hexane (B92381) and ethyl acetate (B1210297), is then passed through the column. mdpi.comnih.gov The different components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase (silica gel) and the mobile phase (solvent). Less polar compounds tend to elute faster, while more polar compounds are retained longer on the column. By collecting the fractions that contain the desired this compound, a high degree of purity can be achieved. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

Once purified, a suite of spectroscopic techniques is employed to unequivocally confirm the chemical structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of protons. For this compound, the aromatic protons will appear in a distinct region of the spectrum, and their splitting patterns (coupling constants) can help determine the substitution pattern on the quinoline (B57606) ring. researchgate.net The protons on the saturated portion of the ring system (positions 5, 6, 7, and 8) will appear at higher fields and their multiplicities will reveal their neighboring protons. nih.gov

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic and aliphatic regions confirm the presence of both the quinoline core and the tetrahydro portion. The carbon attached to the nitro group will experience a characteristic downfield shift. researchgate.netnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and between protons and carbons, respectively. This allows for the unambiguous assignment of all proton and carbon signals, confirming the precise structure of the 3-nitro isomer. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Tetrahydroquinoline Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline | CDCl₃ | 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) nih.gov |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | Not Specified | 13.68 (s, 1H, NH); 7.95–8.05 (m, 2H, ArH); 7.51–7.58 (m, 2H, ArH); 5.05 (s, 1H, OH); 4.61–4.63 (d, J = 10, 1H, C⁸H); 3.23–3.26 (d, J = 15, 1H, C⁵H), 2.88–2.90 (d, J = 10, 1H, C⁷H), 2.83–2.87 (d, J = 20, 1H, C⁵H); 2.12 (s, 3H, COCH₃); 1.86 (s, 3H, CH₃); 1.23 (s, 3H, CH₃) nih.gov |

This table presents data for related structures to illustrate the type of information obtained from ¹H NMR.

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound.

Molecular Ion Peak: In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides a very accurate determination of the molecular weight of the compound. For this compound (C₉H₁₀N₂O₂), the expected molecular weight is approximately 178.19 g/mol . glpbio.com

Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. researchgate.net Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural information. The way the molecule breaks apart upon ionization can give clues about the connectivity of atoms and the presence of specific functional groups, such as the nitro group. nist.gov

Table 2: Mass Spectrometry Data for Tetrahydroquinoline Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z |

| [Ir(Cp)(R)-Me-CAMPY (Cl)]Cl | ESI⁺ | 525.16 | 525.19 [M]⁺ nih.gov |

| [RhCp-AMPY (Cl)]Cl | ESI⁺ | 381.06 | 404.04 [M + Na]⁺ nih.gov |

This table showcases mass spectrometry data for related complex structures containing a tetrahydroquinoline moiety.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its structure.

N-O Stretching: The most indicative peaks for the nitro group are the symmetric and asymmetric stretching vibrations of the N-O bonds, which typically appear in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The presence of strong absorptions in these regions is a clear indicator of the nitro functional group. nist.gov

C-H and N-H Stretching: The spectrum would also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the saturated aliphatic rings (below 3000 cm⁻¹). nih.gov If the nitrogen in the tetrahydroquinoline ring is secondary, an N-H stretching band would be observed around 3300-3500 cm⁻¹. nih.gov

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations would be visible in the 1600-1450 cm⁻¹ region. nih.gov

By analyzing the combination of these characteristic peaks, IR spectroscopy provides corroborating evidence for the successful synthesis and structural integrity of this compound. chemicalbook.comnist.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and energetic properties of organic molecules. These calculations offer a microscopic view of the molecule, providing insights that are often difficult to obtain through experimental means alone.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For quinoline (B57606) derivatives, DFT methods are commonly employed for this purpose. A typical approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-31++G**, to perform the calculations. researchgate.net Such studies on related nitro-tetrahydroquinolines have been conducted to optimize the geometries of various isomers in both gas and aqueous phases. researchgate.net

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations also provide information on charge distribution and the molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.

| Parameter | Computational Method | Typical Basis Set | Derived Information |

|---|---|---|---|

| Geometry Optimization | Density Functional Theory (DFT) | 6-31G**, 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles, minimum energy conformation |

| Electronic Structure | DFT, Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | HOMO-LUMO energy gap, molecular electrostatic potential, charge distribution |

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For instance, after geometry optimization, the magnetic shielding tensors for each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. In studies of the nitration of tetrahydroquinoline, a detailed NMR analysis was crucial for unequivocally characterizing the four resulting nitro isomers (5-, 6-, 7-, and 8-nitro). researchgate.net While specific theoretical spectra for 3-Nitro-5,6,7,8-tetrahydroquinoline are not extensively documented in the literature, the methodology remains standard for confirming the identity of synthesized compounds. Similarly, by calculating the vibrational frequencies of the optimized structure, a theoretical IR spectrum can be generated, where the frequencies and intensities of the peaks correspond to the molecule's vibrational modes.

Understanding the mechanism of a chemical reaction, such as the nitration of a tetrahydroquinoline ring, involves identifying the transition states and intermediates connecting reactants to products. Computational chemistry is uniquely suited for this task. In a comprehensive study on the regioselective nitration of N-protected 1,2,3,4-tetrahydroquinoline (B108954), researchers performed a detailed computational analysis to explain the experimental outcomes. researchgate.net

The study involved optimizing the geometries of all possible intermediate σ-complexes for the formation of the different nitro isomers. researchgate.net By calculating the relative energies of these transition states, researchers could predict the most favorable reaction pathway and, consequently, the major product of the reaction. researchgate.net This type of analysis is crucial for understanding regioselectivity and for designing synthetic routes that yield a specific desired isomer. The comparison of activation energies for different pathways reveals why nitration might favor one position over another.

| Reaction Step | Computational Goal | Key Output Parameter | Interpretation |

|---|---|---|---|

| Formation of σ-complex (intermediate) | Optimize the geometry of the intermediate for each possible nitration position. | Energy of the optimized intermediate. | Identifies stable intermediates in the reaction pathway. |

| Identification of Transition State | Locate the highest energy point along the reaction coordinate. | Energy of the transition state (Activation Energy). | The pathway with the lowest activation energy is kinetically favored. |

Molecular Docking and Molecular Dynamics Simulations

When a compound is considered for potential therapeutic applications, computational techniques like molecular docking and molecular dynamics (MD) are employed to explore its interactions with biological targets, such as proteins or enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. nih.gov This technique is used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. The process involves placing the ligand (e.g., this compound) into the binding site of a protein and calculating a score that estimates the binding affinity. nih.govnih.gov

The results of a docking study reveal the specific binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For related compounds, docking studies have been used to investigate their potential as inhibitors of various enzymes by analyzing their binding modes within the enzyme's active site.

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions.

By running a simulation for a set period (typically nanoseconds), researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key parameters, such as the root-mean-square deviation (RMSD) of the ligand's position, are monitored to quantify the stability of the complex. A stable RMSD value over the course of the simulation suggests that the binding pose predicted by docking is likely stable. These simulations provide deeper insights into the flexibility of the protein and the ligand and the persistence of the interactions that hold them together.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a novel compound like this compound, QSAR studies would be instrumental in predicting its potential biological effects and guiding the synthesis of more potent and selective analogs.

Descriptor Selection and Model Development

A hypothetical QSAR study for a series of analogs of this compound would commence with the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecular structure and are categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges, etc.

Once calculated, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity of interest. This is typically achieved using statistical methods like genetic algorithms, multiple linear regression (MLR), or principal component analysis (PCA). The selected descriptors would then be used to build a predictive QSAR model using various machine learning algorithms such as:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

The robustness and predictive power of the developed model would be rigorously validated using internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction of the activity of an external test set (R²pred).

A hypothetical table of descriptors that could be considered for a QSAR model of this compound derivatives is presented below.

| Descriptor Class | Example Descriptors | Potential Significance |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Influences electrostatic interactions with biological targets. |

| Steric | Molecular Volume, Surface Area, Ovality | Determines the fit of the molecule within a receptor binding pocket. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |

| Hydrophobic | LogP | Relates to the compound's partitioning between aqueous and lipid environments, affecting membrane permeability. |

Prediction of Biological Activity Profiles

A validated QSAR model for this compound and its analogs could be used to predict a range of biological activities. Given the known activities of the broader quinoline class, potential activities to be investigated could include:

Anticancer activity

Antimicrobial activity

Antiviral activity

Enzyme inhibition (e.g., kinases, topoisomerases)

The model would provide a quantitative prediction of the potency (e.g., IC₅₀ or EC₅₀ values) of untested or newly designed compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening approach can significantly accelerate the drug discovery process.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Screening

In silico ADMET screening is a critical component of modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. For this compound, a variety of computational models and software could be employed to predict its ADMET properties.

The following table outlines key ADMET parameters and the typical in silico methods used for their prediction.

| ADMET Property | Prediction Method | Importance in Drug Discovery |

| Absorption | Prediction of Caco-2 permeability, human intestinal absorption (HIA) | Determines the extent to which a drug is absorbed into the bloodstream after oral administration. |

| Distribution | Prediction of blood-brain barrier (BBB) penetration, plasma protein binding (PPB) | Influences the concentration of the drug at its target site and its potential for off-target effects. |

| Metabolism | Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism | Identifies potential drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Prediction of renal clearance | Determines the rate at which the drug is eliminated from the body. |

| Toxicity | Prediction of mutagenicity (Ames test), carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition) | Assesses the potential for adverse effects and helps in early de-selection of toxic compounds. |

Without experimental data for this compound, any in silico ADMET prediction would be purely theoretical. Such a study would involve using various commercially available or open-source software platforms that have been trained on large datasets of known compounds. The results would provide a preliminary risk assessment and guide any future experimental investigations.

Medicinal Chemistry and Biological Activity Investigations

Structure-Activity Relationship (SAR) Studies of 3-Nitro-5,6,7,8-tetrahydroquinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological activity. For the 5,6,7,8-tetrahydroquinoline (B84679) scaffold, these studies have provided critical insights into optimizing its anticancer properties.

The biological potency of tetrahydroquinoline derivatives is highly dependent on the nature and position of various substituents on the molecule. The nitro group (-NO2) itself is a strong electron-withdrawing group, a feature known to influence the molecule's interaction with biological targets. nih.gov Research on related quinoline (B57606) and tetrahydroquinoline structures has demonstrated that the presence and position of substituents on the aromatic ring are critical for cytotoxic activity.

Studies on similar heterocyclic compounds indicate that functional groups such as carboxyl, methyl, amino, chloro, and nitrile are primary determinants of biological activity. nih.gov For instance, in a series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes, substitutions at the 5-, 6-, and 7-positions were found to increase potency, whereas substitution at the 8-position led to a decrease in activity. acs.org This highlights the sensitivity of the quinoline scaffold to positional changes of substituents.

Furthermore, research on 8-hydroxyquinoline (B1678124) derivatives showed that the presence of a nitro group was crucial for certain biological actions. researchgate.net The sequential addition of different functional groups to a quinoline core, starting with nitration, has been shown to systematically increase cytotoxicity against cancer cell lines. brieflands.com This step-by-step functionalization underscores the direct impact of substituents on the molecule's anticancer potential.

The goal of SAR studies is to guide the optimization of pharmacological activity, enhancing potency against target cells while minimizing effects on normal cells. For tetrahydroquinoline derivatives, optimization involves modifying the core structure to improve efficacy and selectivity. For example, the derivatization of the natural compound quercetin (B1663063) with a tetrahydroisoquinoline moiety resulted in compounds with an improved pharmacological profile, including enhanced antioxidant potential and increased selectivity toward certain enzymes. mdpi.com

In the context of anticancer agents, research on quinoxaline (B1680401) derivatives, which share structural similarities, showed that strategic modifications could lead to compounds with high potency and selectivity for specific receptors, such as the retinoic acid receptor alpha (RARα). nih.gov This process of rational design and synthesis is key to developing derivatives with optimized activity. By comparing series of related compounds, researchers can identify the most effective substitutions. For example, 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes were generally found to be 5 to 10 times more potent than the corresponding 1,4-dihydroquinoxaline-2,3-diones with the same substitution pattern, indicating that the tetrahydroquinoline core itself offers an advantage for optimization. acs.org

Evaluation of Anticancer and Antiproliferative Activities

A significant portion of the research on this compound derivatives has been dedicated to evaluating their efficacy as anticancer agents. These evaluations utilize a range of in vitro assays to measure cytotoxicity, understand the mechanisms of cell death, and assess the impact on cancer cell motility.

The primary method for assessing the anticancer potential of new compounds is through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures a cell's metabolic activity, which serves as an indicator of cell viability and proliferation. nih.gov A lower IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth, indicates higher cytotoxic potency.

Numerous studies have reported the cytotoxic effects of tetrahydroquinoline and tetrahydroisoquinoline derivatives against a panel of human cancer cell lines. researchgate.netresearchgate.net For example, derivatives have shown significant activity against liver (HepG2), colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. nih.govnih.govnih.govnih.gov In one study, a series of novel tetrahydroquinolinone derivatives were synthesized, with the most potent compounds exhibiting IC50 values in the low micromolar range against the MCF-7 breast cancer cell line. nih.gov Another study found that a specific tetrahydroisoquinoline derivative was highly effective against the HepG2 cell line. nih.gov

The table below summarizes the cytotoxic activity of selected tetrahydroquinoline and tetrahydroisoquinoline derivatives against various cancer cell lines, as reported in the literature.

| Compound Type | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline derivative (Compound 3) | HEPG2 (Liver Carcinoma) | Most potent in series | nih.gov |

| Tetrahydroisoquinoline derivative (Compound 9c) | HCT116 (Colon Carcinoma) | Most potent in series | nih.gov |

| Tetrahydroquinoline derivative (Compound 15) | HepG2 (Liver Carcinoma) | 15.16 µM | nih.gov |

| Tetrahydroquinoline derivative (Compound 15) | MCF-7 (Breast Adenocarcinoma) | 18.74 µM | nih.gov |

| Tetrahydroquinoline derivative (Compound 15) | A549 (Lung Carcinoma) | 18.68 µM | nih.gov |

| Tetrahydroquinolinone derivative (Compound 4a) | A549 (Lung Carcinoma) | Potent cytotoxicity observed | nih.govmostwiedzy.pl |

| Tetrahydroquinolinone derivative (Compound 4a) | HCT-116 (Colon Carcinoma) | Potent cytotoxicity observed | mostwiedzy.pl |

| Tetrahydroquinolin-5(1H)-one derivative (Compound 4j) | MCF-7 (Breast Adenocarcinoma) | 0.002 µM | nih.gov |

| 8-Nitro-7-quinolinecarbaldehyde (Compound E) | Caco-2 (Colorectal Adenocarcinoma) | 0.535 µM | brieflands.com |

Beyond simply killing cancer cells, effective chemotherapeutic agents often work by inducing apoptosis, or programmed cell death. This is a controlled, orderly process that avoids the inflammation associated with other forms of cell death. nih.gov Several derivatives of the tetrahydroquinoline scaffold have been shown to trigger this process in cancer cells.

For example, a specific tetrahydroisoquinoline derivative (compound 3) was found to cause a 50-fold increase in apoptosis in HEPG2 liver cancer cells. nih.gov This was accompanied by cell cycle arrest at the G2/M phase, preventing the cells from dividing. nih.govresearchgate.net Similarly, another study demonstrated that its lead tetrahydroquinoline compound (15) significantly increased apoptosis in both HepG2 and MCF-7 cells. nih.gov Mechanistic investigations revealed that this compound increased the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

Another tetrahydroquinolinone derivative (4a) was also shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in A549 lung cancer cells. nih.gov The ability to induce apoptosis is a key characteristic of a promising anticancer drug candidate. researchgate.net

The spread of cancer from its primary site to other parts of the body, known as metastasis, is a major cause of mortality. Therefore, compounds that can inhibit the migration and invasion of cancer cells have significant therapeutic potential. Research has shown that certain 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline derivatives exhibit significant antimetastatic abilities in vitro, as demonstrated in wound-healing and transwell chamber assays. researchgate.net These assays simulate the movement of cancer cells, and inhibition in these models suggests the potential to slow or prevent metastasis in a clinical setting.

Specific Enzyme/Protein Targets in Cancer Pathways (e.g., mTOR, EGFR, Topoisomerase I)

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a critical protein kinase that regulates cell growth, proliferation, and survival, and its signaling pathway is often overactive in many cancers. nih.govwikipedia.org Inhibitors of mTOR are used clinically to treat various tumors. drugs.com Although specific mTOR inhibition data for this compound has not been reported, this pathway remains a key target for kinase inhibitors.

EGFR: The epidermal growth factor receptor (EGFR) is another pivotal target in oncology, and inhibitors of this receptor have transformed the treatment of certain cancers, particularly non-small-cell lung cancer. nih.govmdpi.com The quinazoline (B50416) and quinoline cores are foundational scaffolds for many approved EGFR inhibitors. nih.gov Research has shown that substitutions on the quinoline or quinazoline ring system, including the addition of nitro groups to linked moieties, can influence inhibitory activity against EGFR. nih.gov

Topoisomerase I: Topoisomerases are essential enzymes that manage DNA topology and are validated targets for anticancer drugs. scbt.com Research into related structures has shown that the presence and position of a nitro group can be crucial for activity. For instance, a class of compounds known as indenoisoquinolines, which are structurally distinct from tetrahydroquinolines, demonstrate potent Topoisomerase I (Top1) inhibition that is significantly enhanced by nitration, particularly at the 3-position of the isoquinoline (B145761) ring. nih.gov This suggests that the nitro group can play a key role in the compound's interaction with the enzyme-DNA complex.

Antimicrobial and Antifungal Activity Assessment

The quinoline nucleus is a well-established pharmacophore in the field of antimicrobial agents.

Antibacterial Efficacy

No specific antibacterial data for this compound was identified. However, extensive research on related nitro-substituted quinolines demonstrates significant antibacterial potential. A study on 8-nitrofluoroquinolone derivatives showed interesting activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, the parent synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showed activity against S. aureus and E. coli. nih.gov Further work on 8-nitro-7-(aryl/hetaryl)fluoroquinolones also demonstrated significant antibacterial activity against a range of pathogens, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 7.7 μg/mL. nih.gov Similarly, derivatives of 8-hydroxyquinoline bearing nitro groups have been investigated, with some showing potent activity against specific bacterial strains. researchgate.netscienceopen.com

| Compound Class | Test Organism | MIC (μg/mL) | Reference |

| 8-Nitrofluoroquinolone Derivatives | S. aureus | ~0.58 - 5.0 | nih.gov |

| 8-Nitrofluoroquinolone Derivatives | E. coli | ~4.7 - 37.5 | nih.gov |

| 8-Nitro-7-(aryl/hetaryl)fluoroquinolones | S. agalactiae | 7.7 | nih.gov |

| 8-Nitro-7-(aryl/hetaryl)fluoroquinolones | S. aureus | 7.7 | nih.gov |

Antifungal Efficacy

While direct antifungal studies on this compound are absent from the literature, related compounds have been assessed. A study on various non-nitro substituted tetrahydroquinolines reported antifungal activity against several phytopathogenic fungi. researchgate.net Furthermore, other nitro-containing heterocyclic systems, such as 5-nitro-thiophene-thiosemicarbazones, have been synthesized and evaluated for their in-vitro antifungal activity against Candida species and Cryptococcus neoformans. nih.gov These findings suggest that both the tetrahydroquinoline scaffold and the nitro group are features present in different classes of antifungal compounds.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme for DNA replication and a validated target for antibiotics, most notably the quinolone class. mdpi.comresearchgate.net The enzyme's ATPase activity, located on its GyrB subunit, is a common target for inhibitors. nih.gov Although no data exists for this compound, new quinoline hybrids have been developed and tested for their ability to inhibit DNA gyrase. Several of these compounds displayed potent inhibition of S. aureus DNA gyrase ATPase, with IC₅₀ values comparable to the known inhibitor novobiocin. nih.gov This indicates that the quinoline scaffold is effective for targeting this enzyme.

| Compound | Target | IC₅₀ (μM) | Reference |

| Novobiocin (Reference) | S. aureus DNA gyrase ATPase | 1.636 | nih.gov |

| Compound 8b | S. aureus DNA gyrase ATPase | 1.89 | nih.gov |

| Compound 9c | S. aureus DNA gyrase ATPase | 2.73 | nih.gov |

| Compound 9d | S. aureus DNA gyrase ATPase | 2.14 | nih.gov |

Methionyl tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases are essential enzymes in protein biosynthesis, making them attractive targets for the development of new antibiotics. nih.gov Methionyl-tRNA synthetase (MetRS) in particular has been the target of inhibitors like REP8839, which shows potent activity against Gram-positive organisms such as Staphylococcus aureus. nih.gov Currently, there are no published studies linking this compound or its close derivatives to the inhibition of this specific enzyme.

Multidrug Resistance (MDR) Reversal Mechanisms (e.g., P-glycoprotein inhibition)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a wide range of anticancer drugs. nih.gov One of the primary mechanisms is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cell, preventing them from reaching their target. nih.govnih.gov The development of P-gp inhibitors that can be co-administered with anticancer drugs is a key strategy to reverse MDR. nih.govnih.gov While various chemical classes are being investigated for this effect, specific studies on the P-gp inhibitory activity of this compound have not been reported.

Anti-inflammatory and Analgesic Research

Following a comprehensive literature search, no specific studies detailing the anti-inflammatory or analgesic properties of this compound could be identified. However, the 5,6,7,8-tetrahydroquinoline scaffold itself has been a subject of interest in the search for new anti-inflammatory agents. Research has been conducted on various derivatives, where modifications at other positions on the quinoline ring system have led to compounds with in vivo anti-inflammatory activity. nih.govacs.org For instance, studies on 8-benzylidene-5,6,7,8-tetrahydroquinolines and 2-substituted-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines have shown that the general structure can confer anti-inflammatory effects in models like the rat carrageenan paw edema assay. nih.gov The tetrahydroquinoline moiety is recognized as a flexible scaffold in medicinal chemistry, known to exhibit a range of biological actions, including anti-inflammatory effects. mdpi.com Despite this, specific data for the 3-nitro derivative is not present in the available literature.

Antiviral Activities (e.g., Anti-HIV)

There is no available research data on the specific antiviral or anti-HIV activity of this compound. The parent tetrahydroquinoline nucleus is, however, found in compounds that have been investigated for antiviral applications. nih.gov For example, complex derivatives such as imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamines have been synthesized and demonstrated potent activity against HIV-1 in laboratory settings. nih.gov These findings indicate that the tetrahydroquinoline scaffold can be incorporated into more complex molecules to achieve antiviral effects, though the activity of the simple 3-nitro substituted compound has not been reported.

Catalytic Applications and Materials Science Relevance

3-Nitro-5,6,7,8-tetrahydroquinoline Derivatives as Ligands in Asymmetric Catalysis

The primary focus in the context of asymmetric catalysis involving this compound is its own stereoselective synthesis, which yields a valuable chiral building block containing two adjacent stereocenters.

The synthesis of chiral 3-nitro-1,2,3,4-tetrahydroquinolines has been achieved through the asymmetric transfer hydrogenation (ATH) of the corresponding 3-nitroquinoline (B96883) precursors. This approach is significant as it provides direct access to these cyclic nitro compounds with control over the stereochemistry at two contiguous centers.

A study has demonstrated a facile method for producing these chiral molecules, which are valuable intermediates for further chemical synthesis. nih.gov The process involves the reduction of the C=N bond and the C=C bond of the pyridine (B92270) ring within the 3-nitroquinoline substrate. This catalytic reaction creates the chiral 3-nitro-1,2,3,4-tetrahydroquinoline product with high levels of diastereoselectivity and enantioselectivity. nih.gov

Asymmetric transfer hydrogenation has been successfully employed as a key strategic step to synthesize chiral 3-nitro-1,2,3,4-tetrahydroquinolines. In this context, the 3-nitro-tetrahydroquinoline is the product of the ATH reaction, not a component of the catalytic ligand.

Research by Zhou et al. details the use of a ruthenium catalyst for the ATH of various 2-substituted 3-nitroquinolines. nih.gov The reaction typically utilizes formic acid and triethylamine (B128534) (HCOOH/Et3N) as the hydrogen source. The process has been shown to be highly effective, yielding the desired cis-3-nitro-1,2,3,4-tetrahydroquinoline products in excellent yields and with high enantiomeric excess (ee). nih.gov

The results highlight the efficiency of this catalytic system in creating complex chiral structures from readily available starting materials.

| Substrate (2-Substituent) | Yield (%) | diastereomeric ratio (cis/trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 95 | >99:1 | 97 |

| 2-Naphthyl | 94 | >99:1 | 98 |

| 4-Methylphenyl | 96 | >99:1 | 97 |

| 4-Methoxyphenyl | 95 | >99:1 | 98 |

| 4-Fluorophenyl | 94 | >99:1 | 96 |

| 4-Chlorophenyl | 92 | >99:1 | 97 |

| 4-Bromophenyl | 91 | >99:1 | 97 |

| 3-Methylphenyl | 95 | >99:1 | 96 |

| 3-Methoxyphenyl | 96 | >99:1 | 97 |

| Styryl | 90 | >99:1 | 97 |

While the broader family of tetrahydroquinoline derivatives, particularly at the 8-position, serves as a versatile platform for designing ligands for various metal-catalyzed reactions, the specific use of this compound derivatives as ligands is not extensively documented. nih.govresearchgate.net The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the quinoline (B57606) ring system, which may influence its coordination chemistry and catalytic activity. Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. nih.gov However, dedicated studies on the application of 3-nitro-substituted tetrahydroquinoline ligands in a wide array of these transformations are limited in the current scientific literature.

Scaffold for Novel Material Development

The development of novel materials often leverages unique molecular scaffolds that can be functionalized to achieve desired properties. Quinoline and its derivatives have been investigated for applications in materials such as organic light-emitting diodes (OLEDs) and sensors due to their electronic and photophysical properties. Substituted tetrahydroquinolines are also noted for their potential role in creating organometallic complexes with applications in catalysis or biology. nih.gov

Despite this, the specific application of the this compound scaffold as a primary building block for the development of new materials is not a prominent area of research based on available literature. Further investigation would be required to explore its potential in this field.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of quinoline (B57606) derivatives, including 3-Nitro-5,6,7,8-tetrahydroquinoline, is undergoing a paradigm shift towards greener and more sustainable methodologies. researchgate.net Traditional synthesis methods often involve harsh reaction conditions, hazardous chemicals, and long reaction times, leading to environmental and economic concerns. nih.gov Consequently, researchers are actively exploring eco-friendly alternatives that minimize waste, reduce solvent consumption, and lower energy input. researchgate.net

Key areas of development in sustainable synthesis include:

Green Catalysts: The use of environmentally benign catalysts such as p-toluenesulfonic acid, cerium nitrate (B79036), and even catalyst-free techniques are being investigated to replace harsh and expensive catalysts. researchgate.net

Greener Solvents: A move towards using water and ethanol (B145695) as reaction solvents is a significant step in reducing the environmental impact of quinoline synthesis. researchgate.net

Energy-Efficient Methods: Techniques like microwave and ultrasound-assisted synthesis are being employed to shorten reaction times and improve yields, contributing to a more sustainable process. nih.gov

Atom Economy: Methodologies like the Borrowing Hydrogen (BH) process offer an atom-economical pathway for creating carbon-nitrogen bonds, with water as the only byproduct, representing a highly efficient approach to tetrahydroquinoline synthesis. acs.org

Nanocatalysts: The application of nanocatalysts is emerging as a promising strategy for the efficient synthesis of quinolines due to their unique properties and potential for high yields under milder conditions. nih.gov

These advancements in green chemistry are not only making the synthesis of quinoline derivatives more environmentally friendly but are also paving the way for more efficient and cost-effective production of compounds like this compound.

Exploration of New Biological Targets and Therapeutic Applications

The quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. rsc.orgbohrium.combenthamscience.com The functionalization of the quinoline ring at various positions can significantly enhance its pharmacological efficacy. nih.gov For this compound and its derivatives, future research will likely focus on identifying and validating new biological targets to expand their therapeutic potential.

Recent research has highlighted the potential of tetrahydroquinoline derivatives in several therapeutic areas:

Anticancer Activity: Derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have shown cytotoxic activity against various cancer cell lines, including human colon carcinoma, hepatocellular carcinoma, and breast adenocarcinoma. researchgate.net Some tetrahydroquinolinone derivatives have been found to induce apoptosis in lung cancer cells. nih.gov The development of new derivatives as anticancer agents remains a significant area of interest. nih.govnih.gov

Neurological Disorders: Certain 5,6,7,8-tetrahydroquinoline derivatives have been identified as antagonists of metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in acute neurological disorders. researchgate.net

Infectious Diseases: The quinoline core is central to many antimalarial drugs, and research continues to explore new quinoline-based compounds for treating parasitic diseases like leishmaniasis. rsc.orgnih.gov There is also ongoing investigation into their potential as antitubercular agents. nih.govnih.gov

Anti-inflammatory Effects: Some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have demonstrated significant anti-inflammatory activity. researchgate.net

The exploration of hybrid molecules, which combine the quinoline scaffold with other biologically active moieties, is a promising strategy to develop drug candidates with dual modes of action, potentially overcoming drug resistance and reducing toxicity. nih.govnih.gov

Advanced Computational Modeling for Drug Design and Mechanism Elucidation

Computational modeling has become an indispensable tool in modern drug discovery and development. For this compound, advanced computational techniques are being employed to accelerate the design of new derivatives with improved therapeutic properties and to elucidate their mechanisms of action.

Key applications of computational modeling in this field include:

Molecular Docking: This technique is used to predict the binding affinity and orientation of a ligand (such as a tetrahydroquinoline derivative) within the active site of a biological target, like an enzyme or receptor. nih.govresearchgate.net This helps in identifying potential drug candidates and understanding their mode of action at a molecular level.

Structure-Activity Relationship (SAR) Studies: Computational methods are used to analyze the relationship between the chemical structure of a compound and its biological activity. nih.govrsc.org This information is crucial for optimizing the lead compounds to enhance their efficacy and selectivity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov